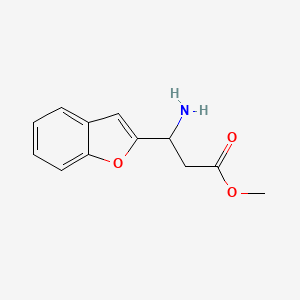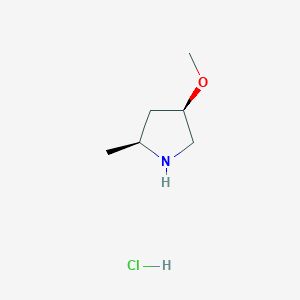
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes multiple hydroxyl and carboxyl groups attached to a naphthalene backbone. This compound is often used in scientific research due to its distinctive chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-2-naphthoic acid with 3-carboxy-2-hydroxynaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or amides.
Wissenschaftliche Forschungsanwendungen
Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or blocking receptor-ligand interactions. This can lead to various biological effects, including inhibition of inflammatory pathways or scavenging of free radicals.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-hydroxy-2-naphthoate
- Sodium 4-hydroxy-3-naphthoate
- Sodium 2-hydroxy-1-naphthoate
Comparison: Sodium 4-((3-carboxy-2-hydroxynaphthalen-1-yl)methyl)-3-hydroxy-2-naphthoate is unique due to the presence of both carboxyl and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced solubility and stability, making it more suitable for certain applications in research and industry.
Eigenschaften
Molekularformel |
C23H15NaO6 |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
sodium;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HBDVCWCJDFMCPY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


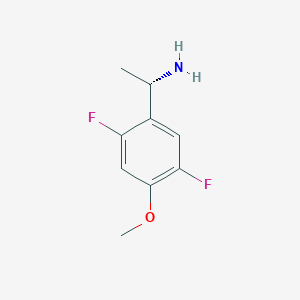


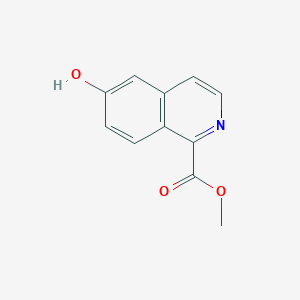
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)



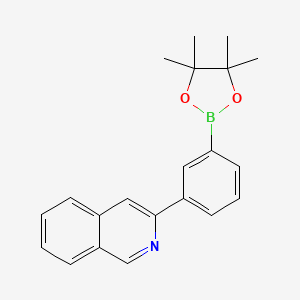
![3-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12977187.png)

